2-(1-oxoisoindolin-2-yl)-2-phenyl-N-(thiazol-2-yl)acetamide
Overview
Description
EAI001 was the first non-ATP competitive EGFRL858R/T790M/C797S inhibitor.
Scientific Research Applications
Anticonvulsant Properties
A significant application of compounds structurally related to 2-(1-oxoisoindolin-2-yl)-2-phenyl-N-(thiazol-2-yl)acetamide has been noted in anticonvulsant activities. In a study, N-(substituted benzothiazole-2-yl)-2-(2,3-dioxoindolin-1-yl)acetamide derivatives were synthesized and evaluated for their anticonvulsant effects using various seizure models in mice. The results indicated notable anticonvulsant activity, particularly for the compound N-(5-chlorobenzo[d]thiazol-2-yl)-2-(2,3-dioxoindolin-1-yl)acetamide, which displayed significant effectiveness against both maximal electroshock test and subcutaneous pentylenetetrazole seizures (Nath et al., 2021).
Anti-Inflammatory Activity
Another area of application is in anti-inflammatory treatments. Compounds such as 2-(3-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-4-oxo-2-phenylthiazolidin-5-yl) acetic acid derivatives have been synthesized and demonstrated promising anti-inflammatory activity in both in vitro and in vivo models. These compounds were also evaluated for their ulcerogenic toxicity and were found to have a favorable gastrointestinal safety profile (Nikalje, 2014).
Antimicrobial and Antifungal Activities
Compounds with a similar structure have also been synthesized and evaluated for their antimicrobial and antifungal activities. For instance, certain thiazole derivatives showed significant activity against a range of bacteria and fungi, making them potential candidates for developing new antimicrobial agents (Saravanan et al., 2010).
Anticancer Properties
The anticancer potential of related compounds has been explored as well. For example, 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazol-2-yl) acetamide derivatives exhibited reasonable anticancer activity against various human tumor cell lines, particularly against melanoma-type cell lines (Duran & Demirayak, 2012).
Optoelectronic Properties
Thiazole-based compounds, including those structurally related to 2-(1-oxoisoindolin-2-yl)-2-phenyl-N-(thiazol-2-yl)acetamide, have also been studied for their optoelectronic properties. This research indicates their potential application in electronic and photonic devices (Camurlu & Guven, 2015).
properties
IUPAC Name |
2-(3-oxo-1H-isoindol-2-yl)-2-phenyl-N-(1,3-thiazol-2-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2S/c23-17(21-19-20-10-11-25-19)16(13-6-2-1-3-7-13)22-12-14-8-4-5-9-15(14)18(22)24/h1-11,16H,12H2,(H,20,21,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWRVRDCBFYLYFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N1C(C3=CC=CC=C3)C(=O)NC4=NC=CS4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-oxoisoindolin-2-yl)-2-phenyl-N-(thiazol-2-yl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.